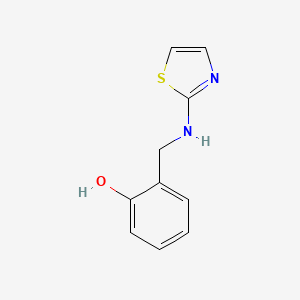

2-((Thiazol-2-ylamino)methyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(1,3-thiazol-2-ylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-4-2-1-3-8(9)7-12-10-11-5-6-14-10/h1-6,13H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVLIIWCXQIRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297118 | |

| Record name | 2-[(2-Thiazolylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648564 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13159-88-1 | |

| Record name | 2-[(2-Thiazolylamino)methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Thiazolylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-(2-THIAZOLYLAMINO)-O-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-((Thiazol-2-ylamino)methyl)phenol

An In-depth Technical Guide to the Physicochemical Properties of 2-((Thiazol-2-ylamino)methyl)phenol

Foreword: The Strategic Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The adage "a potent molecule is not always a good drug" underscores the critical role of physicochemical properties. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its therapeutic efficacy and safety profile. This guide focuses on this compound, a molecule of significant interest owing to its 2-aminothiazole core—a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]

This document moves beyond a mere compilation of data. It is structured as a practical and theoretical guide for researchers, scientists, and drug development professionals. We will not only present the known and predicted properties of this compound but also provide detailed, field-proven experimental protocols for their determination. Our objective is to equip you with the knowledge to synthesize, characterize, and comprehensively profile this molecule, thereby enabling informed decisions in your research and development endeavors.

Molecular and Structural Overview

The structural architecture of this compound provides immediate insights into its chemical behavior. The molecule is comprised of three key functional regions:

-

A Phenolic Moiety: The hydroxyl group attached to the benzene ring is acidic and a hydrogen bond donor, suggesting potential for interactions with biological targets and influencing its solubility and pKa.

-

A Thiazole Ring: This nitrogen- and sulfur-containing heterocycle is a bioisostere for various functional groups and is known to engage in a range of non-covalent interactions. The ring nitrogen atoms are basic and can be protonated.

-

A Secondary Amine Linker: The methylene bridge connecting the phenol and thiazole moieties provides conformational flexibility. The secondary amine is also a potential hydrogen bond donor and acceptor.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 13159-88-1 |

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.27 g/mol |

Synthesis and Spectroscopic Characterization

A robust and reproducible synthesis is the foundation of any chemical research program. For this compound, a Mannich-type reaction is a highly efficient and logical synthetic route.[5][6]

Experimental Protocol: Synthesis via Mannich Reaction

This one-pot, three-component condensation reaction offers a straightforward path to the target compound.

Materials:

-

Phenol

-

2-Aminothiazole

-

Formaldehyde (37% solution in water)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 equivalent) and 2-aminothiazole (1.0 equivalent) in ethanol (30 mL).

-

Acidification: Add a catalytic amount of concentrated HCl (0.1 equivalents) to the solution.

-

Aldehyde Addition: Slowly add formaldehyde solution (1.1 equivalents) dropwise to the stirred mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield this compound as a solid.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons of the phenol ring (typically between 6.5-7.5 ppm), the thiazole ring protons (around 7.0-7.5 ppm), a singlet for the methylene bridge protons (-CH₂-) around 4.5-5.0 ppm, and broad signals for the phenolic -OH and amine -NH protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal signals for the aromatic carbons, the thiazole ring carbons (with the carbon adjacent to sulfur appearing downfield), and the methylene carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3400-3200 cm⁻¹), the N-H stretch of the secondary amine (~3300 cm⁻¹), C-H stretches of the aromatic rings (~3100-3000 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole and benzene rings (~1600-1450 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 207.27.

Core Physicochemical Properties

The following sections detail the significance of key physicochemical properties and provide protocols for their experimental determination. Where experimental data is not publicly available, predicted values from established computational models are provided for guidance.[7][8][9]

Solubility

Significance: Aqueous solubility is a gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major cause of failure for drug candidates. Solubility in organic solvents is critical for designing purification, formulation, and analytical methods.

Predicted Aqueous Solubility (ALOGPS): -2.5 log(mol/L)[7][10]

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial.

-

Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity and Basicity (pKa)

Significance: The pKa values determine the ionization state of a molecule at a given pH. For this compound, the phenolic hydroxyl group is acidic, while the nitrogen atoms in the thiazole ring are basic. The ionization state profoundly affects solubility, lipophilicity, and the ability to interact with biological targets.

Predicted pKa Values (ChemAxon):

-

Acidic pKa (Phenol): ~9.5

-

Basic pKa (Thiazole N): ~2.8

Experimental Protocol: UV-Spectrophotometric pKa Determination This method is ideal for compounds with a chromophore whose UV-Vis spectrum changes with ionization state.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Create a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

For each pH, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. Maintain a constant ionic strength.

-

Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa (the pH at the inflection point).

Lipophilicity (LogP and LogD)

Significance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical predictor of membrane permeability, protein binding, and overall ADME properties. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species. LogD at pH 7.4 (LogD₇.₄) is most relevant for physiological conditions.

Predicted LogP (ALOGPS): 1.85[7][10]

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

-

Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously and then allowing them to separate.

-

Prepare a stock solution of the compound in the organic phase.

-

Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a vial.

-

Seal the vial and shake vigorously for 1-2 hours to allow for partitioning.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully sample a known volume from both the n-octanol and the aqueous phases.

-

Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Chemical Stability

Significance: Chemical stability is essential for determining a compound's shelf-life, appropriate storage conditions, and compatibility with formulation excipients. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

Experimental Protocol: Preliminary pH and Temperature Stability Assay

-

Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9).

-

Aliquot the solutions into separate vials for each time point and temperature condition.

-

Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C) and protect from light.

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

-

Immediately analyze the sample by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0). Plot the percentage remaining versus time to assess the degradation rate.

Biological Context and Potential Mechanisms of Action

The 2-aminothiazole moiety is a key pharmacophore in numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, providing a strong rationale for the investigation of this compound.

Known Activities of 2-Aminothiazole Derivatives:

-

Anticancer: Many thiazole-containing compounds act as inhibitors of various protein kinases, disrupt microtubule assembly, or induce apoptosis.[11][12] For example, Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy, features a 2-aminothiazole core.

-

Antimicrobial: The thiazole ring is present in some antibiotics and is known to interfere with bacterial cellular processes.[3]

-

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]

Potential Mechanisms of Action: Given its structure, this compound could potentially act as a "hinge-binder" in ATP-binding pockets of kinases, with the thiazole ring forming key hydrogen bonds. The phenolic group could also interact with nearby residues or act as a scaffold for further functionalization to enhance potency and selectivity.

Conclusion

This compound is a molecule with significant potential, stemming from its privileged 2-aminothiazole core. While direct experimental data on its physicochemical properties are sparse, this guide provides a comprehensive framework for its synthesis, characterization, and profiling. By understanding and applying the detailed protocols herein, researchers can generate the critical data needed to evaluate its drug-likeness and advance its development. The interplay of its predicted moderate lipophilicity, acidic and basic centers, and structural features positions it as an intriguing scaffold for further investigation in oncology, infectious diseases, and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 5. oarjbp.com [oarjbp.com]

- 6. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. scienceopen.com [scienceopen.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of Bioactivity: A Technical Guide to the Crystal Structure of 2-((Thiazol-2-ylamino)methyl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents. When integrated into a 2-((thiazol-2-ylamino)methyl)phenol framework, these derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] This guide provides an in-depth exploration of the crystal structure of these derivatives, elucidating the profound connection between their three-dimensional architecture and functional potential. By dissecting the nuances of their synthesis, solid-state conformation, and intermolecular interactions, we offer a blueprint for the rational design of next-generation therapeutics.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug design.[5] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs.[6] The this compound core combines the thiazole unit with a phenol group, creating a versatile ligand capable of coordinating with biological targets. The inherent bioactivity of this scaffold makes a detailed understanding of its structural chemistry paramount for targeted drug development.[1][7]

Synthesis and Crystallization: From Blueprint to Solid Form

The synthesis of this compound derivatives is a well-established process, typically involving a two-step approach. This methodology provides a reliable pathway to obtaining high-purity crystalline material suitable for X-ray diffraction studies.

Experimental Protocol: A Two-Step Synthesis

-

Schiff Base Formation: The initial step involves the condensation reaction between a substituted 2-aminothiazole and a corresponding salicylaldehyde (2-hydroxybenzaldehyde). This reaction is typically carried out in a suitable solvent such as ethanol and may be heated to drive the reaction to completion.[8][9] The resulting product is a Schiff base, characterized by an imine (-C=N-) linkage.

-

Reduction to the Amine: The Schiff base is subsequently reduced to the target this compound derivative. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation, selectively reducing the imine bond to an amine linkage.[9]

-

Crystallization: Single crystals suitable for X-ray crystallography are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.[8]

References

- 1. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment o ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04197F [pubs.rsc.org]

- 2. Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Spectroscopic Signature of 2-((Thiazol-2-ylamino)methyl)phenol: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The compound 2-((Thiazol-2-ylamino)methyl)phenol, a Mannich base derived from the condensation of a phenol, formaldehyde, and an amine, holds significant interest in medicinal chemistry due to the established biological activities of its constituent thiazole and phenol moieties. A thorough understanding of its molecular structure and electronic properties is paramount for its development as a potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed fingerprint of the molecule, offering invaluable insights into its connectivity, functional groups, and electronic transitions. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of spectroscopic interpretation and supported by data from closely related analogues.

Molecular Structure and Synthesis

The synthesis of this compound is typically achieved through a Mannich reaction. This three-component condensation involves the aminoalkylation of an acidic proton located on a phenol with formaldehyde and a secondary amine, in this case, 2-aminothiazole. The reaction proceeds via the formation of an Eschenmoser's salt precursor from formaldehyde and the amine, which then electrophilically attacks the electron-rich phenol ring, preferentially at the ortho position due to the directing effect of the hydroxyl group.

A proposed synthetic pathway is illustrated below:

Caption: Proposed synthetic route for this compound via a Mannich reaction.

The successful synthesis of the target compound is confirmed through a combination of spectroscopic methods, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the phenolic, thiazole, and methylene bridge components of the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) | - | 1H |

| Aromatic -CH (Phenol) | 6.7 - 7.3 | Multiplet | 7.0 - 8.5 | 4H |

| Thiazole -CH= | 6.5 - 7.5 | Doublet | 3.0 - 4.0 | 1H |

| Thiazole =CH-S- | 7.0 - 8.0 | Doublet | 3.0 - 4.0 | 1H |

| Methylene -CH₂- | 4.5 - 5.0 | Singlet | - | 2H |

| Amine -NH- | 5.0 - 6.0 | Singlet (broad) | - | 1H |

Interpretation and Causality:

-

Phenolic -OH: The proton of the hydroxyl group is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature.

-

Aromatic Protons: The four protons on the phenol ring will appear in the aromatic region. Their exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the hydroxyl and aminomethyl groups.

-

Thiazole Protons: The two protons on the thiazole ring are in different electronic environments and are expected to appear as doublets due to coupling with each other.

-

Methylene Protons: The two protons of the methylene bridge are chemically equivalent and are therefore expected to appear as a singlet. Its downfield shift is due to the deshielding effect of the adjacent nitrogen and aromatic ring.

-

Amine -NH-: The proton on the secondary amine will likely appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenolic C-OH | 150 - 160 |

| Aromatic C-H (Phenol) | 115 - 130 |

| Aromatic C-C (Phenol) | 120 - 140 |

| Thiazole C=N | 160 - 170 |

| Thiazole C-S | 140 - 150 |

| Thiazole C-H | 105 - 115 |

| Methylene -CH₂- | 45 - 55 |

Interpretation and Causality:

-

Aromatic and Thiazole Carbons: The carbon atoms in the aromatic and thiazole rings will resonate in the downfield region of the spectrum (105-170 ppm). The carbon attached to the electronegative oxygen of the phenol group (C-OH) and the carbon of the imine-like functionality in the thiazole ring (C=N) are expected at the most downfield shifts.

-

Methylene Carbon: The carbon of the methylene bridge will appear in the upfield region compared to the aromatic carbons, with its chemical shift influenced by the adjacent nitrogen and phenyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Phenol) | 3200 - 3600 | Strong, broad |

| N-H stretch (Amine) | 3300 - 3500 | Medium |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (Thiazole) | 1600 - 1650 | Medium to strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-O stretch (Phenol) | 1180 - 1260 | Strong |

Interpretation and Causality:

-

O-H and N-H Stretching: A broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. A medium intensity peak in a similar region would indicate the N-H stretch of the secondary amine.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic ring are expected in the 1450-1650 cm⁻¹ region.

-

C-O Stretching: A strong absorption band in the 1180-1260 cm⁻¹ range is indicative of the C-O stretching of the phenol.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π* (Phenol) | ~270 - 280 | Ethanol/Methanol |

| π → π* (Thiazole) | ~230 - 250 | Ethanol/Methanol |

| n → π* | ~300 - 330 | Ethanol/Methanol |

Interpretation and Causality:

-

π → π Transitions:* The aromatic phenol and the thiazole ring contain π-electron systems. The absorption bands in the UV region are attributed to π → π* transitions. The exact wavelength of maximum absorption (λmax) can be influenced by the solvent polarity and the substitution on the aromatic rings.

-

n → π Transitions:* The presence of heteroatoms (N, O, S) with non-bonding electrons (n electrons) can give rise to weaker n → π* transitions, which typically appear at longer wavelengths than the π → π* transitions.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: A generalized workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a comprehensive and unambiguous confirmation of its molecular structure. The data obtained from these methods are crucial for quality control, reaction monitoring, and for understanding the electronic properties that may be related to its biological activity. This guide serves as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and development of this and related compounds in the pursuit of new therapeutic agents.

The Inner Workings of a Versatile Scaffold: A Technical Guide to the Mechanism of Action of Thiazole-Containing Schiff Bases

Preamble: The Convergence of Thiazole and Schiff Base Moieties

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with synergistic or novel biological activities. This guide delves into the intricate mechanisms of action of one such privileged class of compounds: thiazole-containing Schiff bases. The inherent bioactivity of the thiazole ring, a cornerstone in many pharmaceuticals, combined with the versatile azomethine group (–C=N–) of Schiff bases, creates a scaffold with a remarkable breadth of therapeutic potential.[1] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these molecules function at a molecular level, supported by experimental evidence and practical protocols.

Section 1: Antimicrobial Mechanisms of Action

Thiazole-containing Schiff bases exhibit potent activity against a wide spectrum of pathogenic microbes, including drug-resistant strains. Their antimicrobial effects are not attributed to a single mechanism but rather a multi-pronged attack on essential bacterial and fungal processes.

Inhibition of DNA Gyrase: A Molecular Wrench in Bacterial Replication

A primary and well-elucidated mechanism of antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][3] Thiazole-containing Schiff bases act as competitive inhibitors at the ATP-binding site of the GyrB subunit.[4][5] This binding event prevents the conformational changes required for DNA supercoiling and uncoiling, ultimately leading to a cessation of DNA synthesis and bacterial cell death.

Molecular docking studies have revealed that the thiazole moiety and the Schiff base linkage are crucial for interacting with key amino acid residues within the ATP-binding pocket of GyrB.[6][7] The nitrogen atom of the imine group often forms a hydrogen bond with the active site residues, interfering with the normal cellular processes.[6]

Caption: Inhibition of DNA Gyrase by Thiazole-Containing Schiff Bases.

Disruption of Cell Membrane Integrity and Biofilm Formation

Certain thiazole-containing Schiff bases can disrupt the integrity of microbial cell membranes. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell lysis. Furthermore, these compounds have demonstrated the ability to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria and fungi. Studies have shown that specific thiazole Schiff bases can significantly reduce biofilm formation in organisms like Candida albicans.[8]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of thiazole-containing Schiff bases is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The table below summarizes representative MIC values for a selection of these compounds against various pathogens.

| Compound Reference | Bacterial/Fungal Strain | MIC (µg/mL) |

| Compound 17 [1] | Escherichia coli | Not specified, but better than Kanamycin B |

| Compound 18 [1] | Escherichia coli | Not specified, but better than Kanamycin B |

| Thiazolyl-triazole Schiff base B10 [2] | Listeria monocytogenes | Lower than Ciprofloxacin |

| Thiazolyl-triazole Schiff bases B5, B6, B11-15 [2] | Pseudomonas aeruginosa | Lower than Ciprofloxacin |

| Thiazole Schiff base metal complexes[9] | E. coli, S. aureus, B. subtilis, S. typhi | 50 - 100 |

| Thiazole Schiff base metal complexes[9] | C. albicans, C. oxysporum, A. niger | 51 - 75 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the MIC of thiazole-containing Schiff bases.

-

Preparation of Bacterial/Fungal Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the thiazole-containing Schiff base in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Section 2: Anticancer Mechanisms of Action

The anticancer properties of thiazole-containing Schiff bases are multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with DNA.[10][11]

Induction of Apoptosis and Cell Cycle Arrest

A significant mechanism of anticancer activity is the induction of programmed cell death, or apoptosis.[12] Thiazole-containing Schiff bases have been shown to trigger apoptosis in various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[13][14] This is often accompanied by cell cycle arrest at different phases, preventing cancer cell proliferation. For instance, some derivatives cause cell cycle arrest at the G2/M phase.

The apoptotic pathway can be initiated through the modulation of key regulatory proteins. Some compounds have been found to inhibit tyrosine kinases (TRKs), which are crucial for numerous cellular processes, and their deregulation is associated with various cancers.[15]

Caption: Anticancer Mechanisms of Thiazole-Containing Schiff Bases.

DNA Interaction: Binding and Cleavage

Thiazole-containing Schiff bases and their metal complexes can directly interact with DNA, contributing to their cytotoxic effects. These interactions can occur through two primary modes:

-

DNA Binding: These compounds can bind to DNA through intercalation or groove binding.[16] Intercalation involves the insertion of the planar aromatic rings of the molecule between the base pairs of the DNA double helix. This distorts the DNA structure and can inhibit the processes of replication and transcription.

-

DNA Cleavage: Some thiazole Schiff base metal complexes are capable of cleaving DNA.[17] This activity is often mediated by the generation of reactive oxygen species (ROS) that can cause single- or double-strand breaks in the DNA backbone, leading to genotoxicity and cell death.

Quantitative Anticancer Activity

The in vitro anticancer activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| Compound 5 [18] | A549 (Lung) | 0.452 |

| Doxorubicin (Reference)[18] | A549 (Lung) | 0.460 |

| Compound 4c [12] | MCF-7 (Breast) | 2.57 |

| Staurosporine (Reference)[12] | MCF-7 (Breast) | 6.77 |

| Zn(II) complex[15] | HepG2 (Liver) | Not specified, but potent inhibition |

| Thiazole derivatives 7a, 7b, 8 [14] | MCF-7 (Breast) | 3.36 - 6.09 µg/mL |

Experimental Protocol: DNA Cleavage Assay (Agarose Gel Electrophoresis)

This protocol describes a method to assess the DNA cleavage potential of thiazole-containing Schiff bases.[17]

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, mix plasmid DNA (e.g., pBR322) with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

-

Include a DNA control (DNA in buffer only) and a positive control (e.g., a known DNA cleaving agent).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TAE or TBE buffer containing ethidium bromide.

-

Add loading dye to the reaction mixtures and load them into the wells of the agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under a UV transilluminator.

-

The supercoiled (native) form of the plasmid DNA will migrate fastest, followed by the open circular (nicked) form, and then the linear form (if double-strand cleavage occurs).

-

An increase in the amount of the nicked and/or linear forms in the presence of the compound indicates DNA cleavage activity.

-

Section 3: Anti-inflammatory Mechanism of Action

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole-containing Schiff bases have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[19] Similarly, lipoxygenase (LOX) enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Thiazole-containing Schiff bases have been identified as potent inhibitors of both COX and LOX enzymes, making them dual inhibitors with a potentially safer profile than traditional NSAIDs.[20][21] The inhibition of these enzymes reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.

Caption: Anti-inflammatory Mechanism via COX/LOX Inhibition.

Section 4: Structure-Activity Relationships (SAR)

The biological activity of thiazole-containing Schiff bases is highly dependent on the nature and position of substituents on both the thiazole ring and the aromatic ring of the Schiff base.

-

Electron-withdrawing and -donating groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -OH) on the aromatic rings can significantly influence the electronic properties of the molecule and its ability to interact with biological targets. For instance, in some series of antimicrobial compounds, electron-donating groups were associated with enhanced antifungal activity.[22]

-

Steric factors: The size and position of substituents can affect the overall conformation of the molecule and its ability to fit into the active site of an enzyme or the groove of DNA.

-

Metal chelation: The ability of the Schiff base to chelate with metal ions can dramatically enhance its biological activity. Metal complexes often exhibit superior antimicrobial and anticancer properties compared to the free ligand.[23]

Section 5: Synthesis of Thiazole-Containing Schiff Bases

The synthesis of thiazole-containing Schiff bases is generally a straightforward process involving the condensation reaction between a primary amine (an aminothiazole derivative) and an aldehyde or ketone.

General Synthetic Protocol

-

Dissolution of Reactants: Dissolve equimolar amounts of the substituted 2-aminothiazole and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.[6][9][24][25]

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid or sulfuric acid, to the reaction mixture.[9][24]

-

Reflux: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][9][24][25]

-

Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.[6][9][25] The crude product can then be purified by recrystallization from an appropriate solvent.

Caption: General Workflow for the Synthesis of Thiazole-Containing Schiff Bases.

Conclusion

Thiazole-containing Schiff bases represent a highly versatile and promising class of compounds with a diverse range of biological activities. Their mechanisms of action are multifaceted, targeting key cellular processes in pathogens and cancer cells, as well as modulating inflammatory pathways. The ability to readily synthesize a wide array of derivatives allows for the fine-tuning of their pharmacological properties, making them an attractive scaffold for the development of novel therapeutic agents. Further research into the precise molecular interactions and the optimization of their structure-activity relationships will undoubtedly pave the way for the clinical translation of these remarkable molecules.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular mechanisms of drug inhibition of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijper.org [ijper.org]

- 10. Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis - Article (Preprint v2) by Maher Afroj Khanam et al. | Qeios [qeios.com]

- 11. Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential - Article (Preprint v1) by Maher Afroj Khanam et al. | Qeios [qeios.com]

- 12. mdpi.com [mdpi.com]

- 13. Strona domeny infona.pl [infona.pl]

- 14. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New tailored substituted benzothiazole Schiff base Cu(II)/Zn(II) antitumor drug entities: effect of substituents on DNA binding profile, antimicrobial and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, Antimicrobial, DNA Cleavage, and In Vitro Cytotoxic Studies of Some Metal Complexes of Schiff Base Ligand Derived from Thiazole and Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel thiazolyl, thiazolinyl and benzothiazolyl Schiff bases as possible lipoxygenase's inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. [wisdomlib.org]

- 24. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to the Biological Activities and Therapeutic Potential of 2-Aminothiazole Derivatives

Introduction: The Enduring Significance of the 2-Aminothiazole Core

The 2-aminothiazole moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and clinically approved drugs.[1] Its inherent structural features—a five-membered aromatic ring containing both sulfur and nitrogen atoms, coupled with a reactive amino group—provide a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This adaptability has led to the development of 2-aminothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] Notably, this core is integral to established drugs such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, underscoring its therapeutic relevance.[5][6]

This technical guide offers an in-depth exploration of the multifaceted biological activities of 2-aminothiazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere cataloging of activities. Instead, it provides a holistic perspective, elucidating the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and offering insights into the critical structure-activity relationships (SAR) that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Pillars of Malignancy

The quest for novel anticancer agents has identified the 2-aminothiazole scaffold as a particularly fruitful starting point.[7] Derivatives have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[5][6] The anticancer effects of these compounds are primarily mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[8]

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer prowess of 2-aminothiazole derivatives stems from their ability to interact with a variety of molecular targets.

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Overexpression of Aurora kinases is common in many cancers and is associated with aneuploidy and tumorigenesis.[9] Certain 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases A and B, leading to defects in cytokinesis, endoreduplication, and ultimately, inhibition of tumor cell proliferation.[9][10][11]

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers.[12] Several 2-aminothiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR, effectively shutting down this pro-survival pathway and inducing apoptosis in cancer cells.[7][12][13]

-

Src/Abl Kinase: Dasatinib, a clinically approved anticancer drug, is a potent inhibitor of Src and Abl kinases and contains a 2-aminothiazole core.[14][15] This demonstrates the utility of this scaffold in targeting non-receptor tyrosine kinases involved in cancer cell proliferation and survival.

-

-

Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, 2-aminothiazole derivatives can trigger programmed cell death and halt cell cycle progression.

-

Modulation of Bcl-2 Family Proteins: Some derivatives have been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, they promote the release of cytochrome c from the mitochondria, leading to caspase activation and apoptosis.[8]

-

Cell Cycle Checkpoint Activation: Flow cytometry studies have revealed that these compounds can arrest the cell cycle at the G0/G1 or G2/M phases, preventing cancer cells from dividing.[8]

-

B. Experimental Workflow: Evaluating Anticancer Potential

A systematic approach is crucial for identifying and characterizing the anticancer activity of novel 2-aminothiazole derivatives.

Diagram 1: Experimental Workflow for Anticancer Activity Assessment

Caption: A streamlined workflow for the in vitro assessment of anticancer activity.

C. Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[16] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

2-Aminothiazole derivative stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in sterile PBS)[17]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16][19]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[18]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

D. Structure-Activity Relationship (SAR) Insights

The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.[1]

-

Substitution at C4 and C5: Lipophilic substituents at the C4 and/or C5 positions of the thiazole ring have been shown to enhance antitumor activity.[1] For instance, a 4,5-butylidene substitution was found to be beneficial for cytotoxicity.[1]

-

Substitution on the 2-Amino Group: Acylation of the 2-amino group with various moieties can significantly impact potency. For example, the introduction of a 3-propanamido function has been shown to improve activity more than a 2-acetamido moiety.[6] Aromatic substitutions on the 2-amino group generally lead to better antitumor activity compared to aliphatic substitutions.[6]

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [8] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [6] |

| Compound 41 | HCT116 (Colon Cancer) | - | [12] |

| 4-morpholino substituted N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | - | 8.0 nM (Aurora A Ki) | [15] |

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[20] The 2-aminothiazole scaffold has emerged as a promising framework for the development of new antibacterial and antifungal compounds.[21][22]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of 2-aminothiazole derivatives are attributed to their ability to interfere with essential microbial processes.

-

Enzyme Inhibition: Molecular docking studies suggest that these compounds can inhibit key bacterial enzymes. For example, MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, has been identified as a potential target.[23][24]

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, 2-aminothiazole derivatives may act by inhibiting CYP51 (lanosterol 14α-demethylase), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[23][24]

B. Experimental Workflow: Assessing Antimicrobial Efficacy

The evaluation of antimicrobial activity typically involves determining the minimum concentration of a compound required to inhibit or kill microbial growth.

Diagram 2: Experimental Workflow for Antimicrobial Activity Assessment

Caption: A standard workflow for determining the antimicrobial efficacy of novel compounds.

C. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][25]

Materials:

-

2-Aminothiazole derivative stock solution

-

Bacterial or fungal strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)[1]

-

Sterile 96-well microtiter plates[26]

-

Standardized microbial inoculum (0.5 McFarland standard)[1]

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the 2-aminothiazole derivative in the broth medium directly in the 96-well plate.[2] Typically, 50-100 µL of broth is added to each well, and then the compound is serially diluted across the plate.[26]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[1] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[1]

-

Inoculation: Inoculate each well (except for a sterility control well containing only broth) with the standardized microbial suspension.[2] A growth control well (broth and inoculum, no compound) should also be included.[2]

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[26]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2] The results can also be read using a microplate reader by measuring the optical density at 600 nm.[27]

D. Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 2-aminothiazole derivatives is influenced by the substituents on the thiazole ring and the 2-amino group.[20] Isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom (to form a 2-aminooxazole) has been shown to increase hydrophilicity and, in some cases, enhance antimycobacterial activity.[20]

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[10]

A. Mechanism of Action: Targeting Key Inflammatory Enzymes

The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes that play a central role in the inflammatory response.

-

Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some 2-aminothiazole derivatives have been shown to inhibit both COX-1 and COX-2, with some exhibiting selectivity for COX-2.[10][28]

-

Inhibition of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to the pathophysiology of inflammatory conditions. Certain 2-aminothiazole derivatives have been found to inhibit iNOS activity.[17]

B. Experimental Workflow: Assessing Anti-inflammatory Effects

The evaluation of anti-inflammatory activity often involves both in vitro and in vivo models.

Diagram 3: Experimental Workflow for Anti-inflammatory Activity Assessment

Caption: A comprehensive workflow for evaluating the anti-inflammatory properties of test compounds.

C. Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.[3][5] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema formation.[23]

Materials:

-

Male Wistar rats (150-200 g)

-

2-Aminothiazole derivative

-

Carrageenan (1% w/v in sterile saline)[14]

-

Plethysmometer or calipers

-

Vehicle for compound administration (e.g., saline, DMSO)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 2-aminothiazole derivative or vehicle to the animals (e.g., intraperitoneally or orally) at a specific time before carrageenan injection (typically 30-60 minutes).[3][5]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][14] The left hind paw can be injected with saline as a control.[23]

-

Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

D. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 2-aminothiazole derivatives can be modulated by substituents on the thiazole ring. For example, the introduction of appropriately sized substituents at the C4 and C5 positions can improve the inhibitory activity and selectivity for iNOS.[17]

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. 2-aminothiazole derivatives have emerged as a promising class of compounds with neuroprotective potential.[22][25]

A. Mechanism of Action: Counteracting Neurodegeneration

The neuroprotective effects of 2-aminothiazole derivatives are thought to be mediated through various mechanisms.

-

Inhibition of Tau-Induced Neuronal Toxicity: In models of Alzheimer's disease, certain 2-aminothiazole derivatives have been shown to counteract tau-induced cell toxicity at nanomolar concentrations.[29][30]

-

Anticholinesterase Activity: Some derivatives act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[25] By inhibiting these enzymes, they can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

-

Antioxidant and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are key contributors to neurodegeneration. Some 2-aminothiazole derivatives exhibit antioxidant properties and can reduce the production of pro-inflammatory cytokines and nitric oxide in the brain.[25]

B. Experimental Workflow: Assessing Neuroprotective Effects

Cell-based assays using primary neurons or neuronal cell lines are fundamental for evaluating the neuroprotective potential of new compounds.[31][20][32]

Diagram 4: Experimental Workflow for Neuroprotective Activity Assessment

Caption: A workflow for evaluating the neuroprotective effects of compounds in a cell-based model.

C. Detailed Protocol: Cell-Based Neuroprotection Assay Using Primary Cortical Neurons

Primary cortical neuron cultures provide a more physiologically relevant model for studying neuroprotection compared to immortalized cell lines.[31]

Materials:

-

Primary cortical neurons (e.g., from embryonic rats)[19]

-

Poly-D-lysine-coated culture plates or coverslips[31]

-

Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)[19]

-

2-Aminothiazole derivative

-

Neurotoxin (e.g., hydrogen peroxide (H2O2) or glutamate)[19][25]

-

Reagents for viability assay (e.g., MTT)

Procedure:

-

Primary Neuron Culture: Isolate and culture primary cortical neurons according to standard protocols.[19] The cultures are typically ready for experiments after 7-10 days in vitro.[4]

-

Compound Pre-treatment: Pre-treat the mature neuron cultures with various non-toxic concentrations of the 2-aminothiazole derivative for a specified period (e.g., 2-24 hours).[4]

-

Induction of Neuronal Damage: Induce neurotoxicity by adding a neurotoxin such as H2O2 or glutamate to the culture medium.[25]

-

Co-incubation: Co-incubate the neurons with the compound and the neurotoxin for 24-48 hours.[4]

-

Assessment of Neuronal Viability: Assess neuronal viability using a suitable assay, such as the MTT assay, to quantify the neuroprotective effect of the compound.[4][19]

V. Conclusion and Future Directions

The 2-aminothiazole scaffold has unequivocally established itself as a privileged and highly versatile platform in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs. Future research should focus on the design of more selective and potent derivatives, as well as the comprehensive evaluation of their in vivo efficacy and safety profiles, to translate the promising preclinical findings into tangible clinical benefits.

VI. References

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 33

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 34

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 35

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. 36

-

Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. PubMed Central. 28

-

MTT assay protocol. Abcam. 17

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. 16

-

The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. Benchchem. 37

-

MTT Cell Proliferation Assay. ATCC. 18

-

Application Notes and Protocols for PD25 in Primary Cortical Neuron Cultures. Benchchem. 4

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. 38

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. 12

-

Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. PubMed. 30

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. 5

-

Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Semantic Scholar. 39

-

Broth Microdilution. MI - Microbiology. 2

-

A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Derivatives. Benchchem. 40

-

Nitric Oxide Assay (NO). ScienCell Research Laboratories. 41

-

Application Notes and Protocols for Studying Neuroprotection using SB 415286 in Primary Neurons. Benchchem. 19

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. 26

-

Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis. 42

-

Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. 9

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. 13

-

Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. Sigma-Aldrich. 29

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 10

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed Central. 11

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 27

-

Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed. 43

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. 44

-

Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed. 43

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. 45

-

Comparative Efficacy of 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors. Benchchem. 15

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. 46

-

Assays for Nitric Oxide Expression. ResearchGate. 47

-

Protocol Griess Test. 48

-

Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. PubMed. 25

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. 49

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. 50

-

ab211083 Nitric Oxide Synthase Activity Assay Kit (Colorimetric). Abcam. 51

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. 52

-

Total Nitric Oxide and Nitrate/Nitrite Assay. R&D Systems. --INVALID-LINK--

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. 53

-

Design strategies for 2-aminothiazole derivatives. ResearchGate. 54

-

Synthesis and Antimicrobial Activity of Novel 2-aminothiazole Derivatives. Neliti. 55

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. 56

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed Central. 57

-

Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. 58

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. 59

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. inotiv.com [inotiv.com]

- 4. benchchem.com [benchchem.com]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. atcc.org [atcc.org]

- 19. benchchem.com [benchchem.com]

- 20. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. protocols.io [protocols.io]